Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine
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Overview
Description
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is a derivative of Etravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . This compound is characterized by the presence of amino, bromo, and chloro substituents on its pyrimidine ring, which contribute to its unique chemical properties and biological activity.
Preparation Methods
The synthesis of Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine involves several key steps, including nucleophilic substitution, ammonification, and bromination. One efficient method utilizes a microwave-promoted amination reaction, which significantly reduces reaction time and improves yield . The industrial production of this compound can be scaled up using this optimized synthetic route, making it cost-effective and practical for large-scale manufacturing .
Chemical Reactions Analysis
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of halogen and amino substituents on pyrimidine rings.
Biology: Researchers investigate its potential as an antiviral agent, particularly against HIV-1.
Medicine: Its efficacy and safety profile are evaluated in preclinical and clinical studies for potential therapeutic use.
Industry: The compound is utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. This inhibition blocks DNA-dependent and RNA-dependent polymerase activity, preventing the replication of the virus. The compound does not inhibit human DNA polymerase alpha, beta, or gamma, which contributes to its specificity and reduced toxicity .
Comparison with Similar Compounds
Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine is compared with other NNRTIs such as Efavirenz and Nevirapine. Unlike these first-generation NNRTIs, this compound retains activity against HIV-1 strains resistant to other NNRTIs . This makes it a valuable option in the treatment of drug-resistant HIV-1 infections.
Similar Compounds
- Efavirenz
- Nevirapine
- Rilpivirine
This compound stands out due to its unique chemical structure and enhanced efficacy against resistant HIV-1 strains .
Properties
IUPAC Name |
4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWTXTHNAPWTLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747505 |
Source
|
Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-78-9 |
Source
|
Record name | 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269055-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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